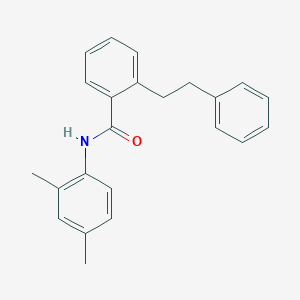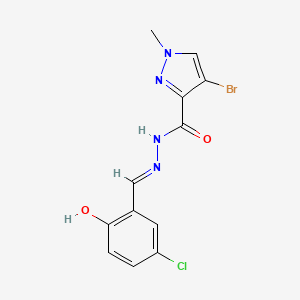![molecular formula C26H24N4O3 B6011068 1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6011068.png)
1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide, also known as JNJ-26854165, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is a member of the class of drugs known as histone deacetylase inhibitors (HDAC inhibitors), which have been shown to have anti-tumor effects in a variety of cancer types.
Mécanisme D'action
1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors like 1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide increase the acetylation of histone proteins, which leads to changes in chromatin structure and gene expression. This can result in the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to anti-tumor effects.
Biochemical and Physiological Effects:
1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. In preclinical studies, 1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. 1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has also been shown to induce differentiation in cancer cells, leading to decreased proliferation and increased sensitivity to chemotherapy. In addition, 1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its potential use in cancer treatment. However, there are also limitations to the use of 1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide in lab experiments. It has been shown to have off-target effects on other enzymes besides HDACs, which can complicate the interpretation of experimental results. In addition, the optimal dose and treatment duration of 1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide may vary depending on the cancer type and experimental conditions.
Orientations Futures
There are several future directions for the study of 1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide. One area of research is the identification of biomarkers that can predict response to 1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide treatment in cancer patients. Another area of research is the development of combination therapies that can enhance the anti-tumor effects of 1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide. In addition, further studies are needed to determine the optimal dose and treatment duration of 1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide in different cancer types and experimental conditions. Finally, the development of more specific HDAC inhibitors that do not have off-target effects may also be an area of future research.
Méthodes De Synthèse
The synthesis of 1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide involves a multistep process that begins with the reaction of 3-piperidinone and 3-bromoaniline to form the intermediate 3-(3-bromoanilino)piperidin-2-one. This intermediate is then reacted with 3-pyridinyloxyphenylboronic acid in the presence of a palladium catalyst to form the desired product, 1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide. The synthesis of this compound has been described in detail in a number of publications.
Applications De Recherche Scientifique
1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been extensively studied for its potential use in cancer treatment. HDAC inhibitors like 1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. In preclinical studies, 1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been shown to have anti-tumor effects in a variety of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer. Clinical trials of 1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide have been conducted in patients with solid tumors and hematologic malignancies, and the results have been promising.
Propriétés
IUPAC Name |
1-(1H-indole-3-carbonyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c31-25(29-23-11-3-4-12-24(23)33-19-8-5-13-27-15-19)18-7-6-14-30(17-18)26(32)21-16-28-22-10-2-1-9-20(21)22/h1-5,8-13,15-16,18,28H,6-7,14,17H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZYXUQBIWLNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(cyclobutylmethyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010987.png)
![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6010998.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B6010999.png)
![N-(4-cyanophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6011007.png)

![1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6011014.png)
![1-[2-(1-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B6011015.png)
![3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6011022.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6011024.png)
![N-[(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6011039.png)
![3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B6011047.png)
![2-{2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6011054.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6011062.png)
